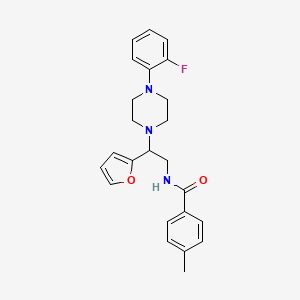

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2/c1-18-8-10-19(11-9-18)24(29)26-17-22(23-7-4-16-30-23)28-14-12-27(13-15-28)21-6-3-2-5-20(21)25/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIATIWSXAALGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Weight | 331.34 g/mol |

| Molecular Formula | C17H18F N3O3 |

| LogP | 1.577 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 52.58 Ų |

The structure features a piperazine moiety, a furan group, and a 2-fluorophenyl substituent, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, studies have shown that derivatives with piperazine rings can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For example, derivatives targeting the EPH receptor family have shown promise in inhibiting tumor growth in various cancer models . The biological evaluation of related compounds has demonstrated significant inhibitory effects on cell proliferation in vitro.

Neuropharmacological Effects

The compound's structural features suggest potential activity at G protein-coupled receptors (GPCRs), which are critical in neuropharmacology. Research has indicated that similar piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, likely through modulation of serotonin receptors .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with similar piperazine structures exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

- Behavioral Studies in Rodents : Another study assessed the anxiolytic effects of structurally related compounds using the elevated plus maze test. Results demonstrated a significant increase in time spent in open arms, indicating reduced anxiety levels compared to controls .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent in treating neurological disorders. Its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D), suggest it could modulate mood and cognition, making it a candidate for antidepressant or antipsychotic therapies .

| Application Area | Description |

|---|---|

| Neurological Disorders | Investigated for antidepressant and antipsychotic effects through receptor modulation. |

| Antidepressant Research | Evaluated for efficacy in preclinical models of depression. |

| Antipsychotic Studies | Explored for potential benefits in managing symptoms of schizophrenia. |

Pharmacology

In pharmacological studies, the compound has been utilized to investigate receptor binding and activity. Its affinity for serotonin and dopamine receptors allows researchers to explore its role in neurotransmission pathways. This is crucial for understanding its effects on behavior and mood regulation .

| Receptor Type | Interaction Type | Implications |

|---|---|---|

| Serotonin (5-HT) | Agonist/Antagonist | Potential antidepressant effects |

| Dopamine (D) | Agonist/Antagonist | Possible antipsychotic properties |

Biological Studies

The compound serves as a tool compound in biological studies related to cell signaling and neurotransmission. Its ability to influence receptor activity makes it valuable for research into the underlying mechanisms of various neurological conditions .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant potential of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting effective modulation of serotonin pathways.

Case Study 2: Antipsychotic Activity

Another investigation focused on the compound's antipsychotic properties, revealing promising results in reducing hyperactivity in animal models of schizophrenia. The findings support further exploration into its therapeutic use for managing psychotic symptoms.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

Discussion :

Variations in Piperazine Substituents

Discussion :

- The 2-fluorophenyl group in the target compound is a common motif in serotonin (5-HT1A) and dopamine receptor ligands, as fluorine’s electronegativity stabilizes ligand-receptor interactions .

- Substitution with a 4-methoxyphenyl group (as in ) introduces a polar moiety, which could improve water solubility but reduce blood-brain barrier permeability .

Functional Analogues with Heterocyclic Modifications

Q & A

Q. What are the key synthetic steps and reaction optimization strategies for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a piperazine-furan intermediate followed by coupling with a 4-methylbenzamide moiety. Key steps include:

- Step 1 : Condensation of 2-fluorophenylpiperazine with a furan-containing electrophile under reflux with acetonitrile and K₂CO₃ as a base .

- Step 2 : Amide coupling via carbodiimide chemistry or nucleophilic substitution to attach the 4-methylbenzamide group.

- Optimization : Reaction yields can be improved by controlling temperature (60–80°C), using anhydrous solvents, and employing column chromatography for purification .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for verifying the piperazine ring connectivity, furan substitution pattern, and benzamide regiochemistry. Aromatic proton signals in the 6.5–8.0 ppm range confirm the fluorophenyl and furan moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₇FN₃O₂ is 420.2087).

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or serotonin receptors (5-HT₁A) using fluorometric assays, given structural analogs' activity in neurological targets .

- Cytotoxicity : MTT assays on cell lines (e.g., SH-SY5Y neuroblastoma) to establish IC₅₀ values .

- Antioxidant Activity : DPPH radical scavenging assays to assess redox-modulating potential .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for piperazine-benzamide analogs be resolved?

- Methodological Answer :

- Systematic Substituent Variation : Compare analogs with modifications in the fluorophenyl (e.g., 2- vs. 4-fluoro), furan (e.g., 2-furyl vs. 3-furyl), and benzamide (e.g., methyl vs. methoxy) groups to isolate electronic/steric effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine D3 receptors, correlating with experimental IC₅₀ values .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS metabolite profiling.

- Structural Rigidity : Replace labile furan with thiophene or pyridine to reduce oxidative degradation .

Q. How should conflicting in vitro vs. in vivo biological activity data be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and blood-brain barrier penetration (e.g., PAMPA-BBB assay) to explain reduced in vivo efficacy .

- Metabolite Identification : Use high-resolution LC-MS/MS to detect active/inactive metabolites that alter observed activity .

- Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., rodents) to account for differences in clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.